molecular formula C22H44O6 B14274502 3,6,9,12-Tetraoxahexacosan-1-oic acid CAS No. 141454-85-5

3,6,9,12-Tetraoxahexacosan-1-oic acid

Cat. No.: B14274502
CAS No.: 141454-85-5
M. Wt: 404.6 g/mol
InChI Key: IWTTWPTXRWUSBK-UHFFFAOYSA-N
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Description

3,6,9,12-Tetraoxahexacosan-1-oic acid: is a chemical compound with the molecular formula C22H44O6 . It is characterized by the presence of multiple ether linkages and a carboxylic acid group. This compound is part of a class of chemicals known for their unique structural properties, which make them useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12-Tetraoxahexacosan-1-oic acid typically involves the reaction of polyethylene glycol derivatives with carboxylic acid precursors under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined in precise ratios. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3,6,9,12-Tetraoxahexacosan-1-oic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of ether derivatives .

Scientific Research Applications

3,6,9,12-Tetraoxahexacosan-1-oic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6,9,12-Tetraoxahexacosan-1-oic acid involves its interaction with specific molecular targets and pathways. The compound’s ether linkages and carboxylic acid group allow it to participate in various biochemical processes, potentially affecting enzyme activity, cellular signaling, and other molecular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6,9,12-Tetraoxahexacosan-1-oic acid is unique due to its specific chain length and the presence of multiple ether linkages combined with a carboxylic acid group. This combination of features makes it particularly versatile in various chemical and industrial applications .

Properties

CAS No.

141454-85-5

Molecular Formula

C22H44O6

Molecular Weight

404.6 g/mol

IUPAC Name

2-[2-[2-(2-tetradecoxyethoxy)ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C22H44O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-25-15-16-26-17-18-27-19-20-28-21-22(23)24/h2-21H2,1H3,(H,23,24)

InChI Key

IWTTWPTXRWUSBK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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